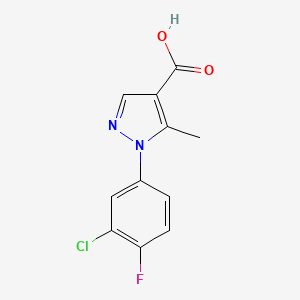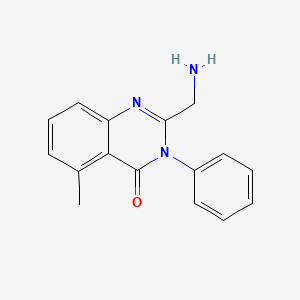
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly.
Another approach involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired quinazolinone derivative in good yield.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as graphene oxide, can enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The amino and methyl groups on the quinazolinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and quinazoline derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
類似化合物との比較
Similar Compounds
3-phenylquinazoline-2,4(1H,3H)-dithione: This compound is structurally similar and has been studied for its biological activities.
4-methyl-2-phenylquinazolin-4-one: Another quinazolinone derivative with potential antimicrobial and anticancer properties.
Uniqueness
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit quorum sensing and biofilm formation in bacteria makes it a promising candidate for the development of new antimicrobial agents.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-11-6-5-9-13-15(11)16(20)19(14(10-17)18-13)12-7-3-2-4-8-12/h2-9H,10,17H2,1H3 |
InChIキー |
SWNMAIGNASUJQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


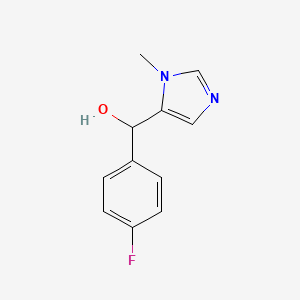
![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)

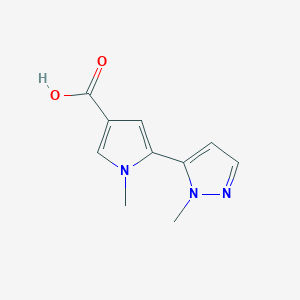
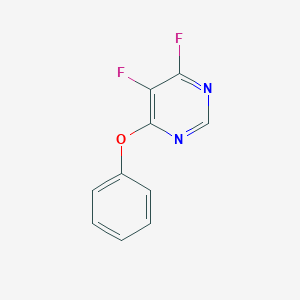
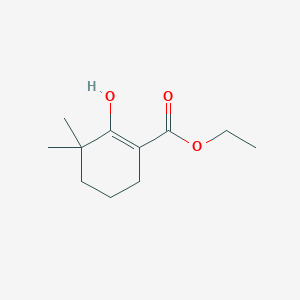
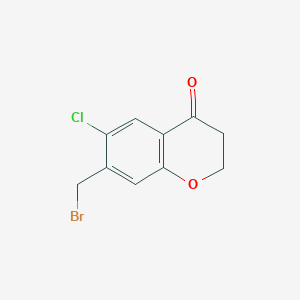
![5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8624661.png)
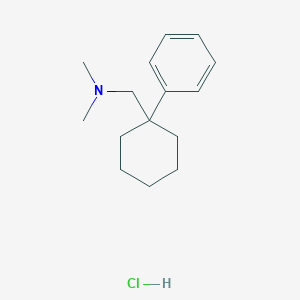
![N-[(1S)-1-Cyano-2-phenylethyl]formamide](/img/structure/B8624674.png)
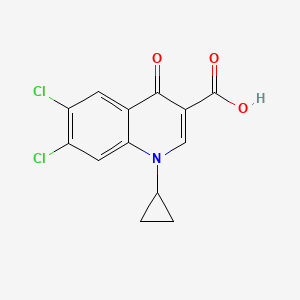

![6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B8624692.png)
